2,5-dimethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
説明
特性
IUPAC Name |
2,5-dimethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-14-5-4-6-19(23-14)24-20-10-9-18(25-26-20)21-11-12-22-31(27,28)17-13-15(29-2)7-8-16(17)30-3/h4-10,13,22H,11-12H2,1-3H3,(H,21,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSBGJBHIVROMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Functional Comparison
Pharmacophore and Binding Implications
- Target Compound: The sulfonamide group may enhance solubility and enable hydrogen bonding with polar residues in enzyme active sites (e.g., carbonic anhydrase Zn²⁺ coordination). The pyridazine ring offers a planar structure for π-π stacking with aromatic amino acids, while the methoxy groups could modulate lipophilicity and membrane permeability.
準備方法
Sulfonation of 2,5-Dimethoxybenzene
The benzenesulfonamide moiety is synthesized from 2,5-dimethoxybenzene through sulfonation followed by chlorination and amination. In a representative protocol:
- Sulfonation : 2,5-Dimethoxybenzene is treated with chlorosulfonic acid at 0–5°C to yield 2,5-dimethoxybenzenesulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C generates 2,5-dimethoxybenzenesulfonyl chloride.
- Amination : The sulfonyl chloride intermediate reacts with ethylenediamine in tetrahydrofuran (THF) under basic conditions (pH 10–12) to form the primary sulfonamide.
Critical Parameters :
- Excess PCl₅ (10–20%) ensures complete conversion to sulfonyl chloride.
- Temperature control during sulfonation prevents polysubstitution.
Synthesis of the Pyridazine-Pyridine Moiety
Cyclocondensation to Form Pyridazin-3-one
Pyridazin-3-one serves as a precursor for the target pyridazine ring. As described in:
- Substrate Preparation : 3-Oxo-2-(3,4-dimethoxyphenylhydrazono)propanal (1 ) and cyanoacetic acid (2 ) are condensed in acetic anhydride at 80°C for 6 hours to yield 6-cyano-3-oxopyridazine (3 ).
- Amination : 3 reacts with 6-methylpyridin-2-amine in dimethylformamide (DMF) at 120°C for 12 hours, facilitated by catalytic copper(I) iodide, to install the 6-methylpyridin-2-ylamino group.
Functionalization at Pyridazine C-3 Position
The C-3 amine is introduced via nucleophilic aromatic substitution (NAS):
- Chlorination : Pyridazin-3-one is treated with phosphorus oxychloride (POCl₃) to form 3-chloropyridazine.
- Amination : Reaction with aqueous ammonia at 100°C under pressure yields 3-aminopyridazine.
Yield Optimization :
Coupling of Structural Domains
Ethylenediamine Linker Installation
The ethylenediamine bridge connects the sulfonamide and pyridazine units:
- Reductive Amination : 3-Aminopyridazine reacts with 2-chloroethylamine hydrochloride in ethanol under hydrogen (3 atm) with palladium on carbon (Pd/C) to form 2-((3-aminopyridazin-6-yl)amino)ethylamine.
- Sulfonamide Coupling : The ethylamine intermediate is treated with 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by stirring at 25°C for 12 hours.
Final Assembly
The pyridazine-pyridine moiety is conjugated to the sulfonamide-ethylamine intermediate:
- Buchwald–Hartwig Coupling : A mixture of the sulfonamide intermediate, 6-methylpyridin-2-amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos in toluene at 110°C for 24 hours achieves C–N bond formation.
Reaction Monitoring :
- High-performance liquid chromatography (HPLC) confirms >95% purity after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Characterization
Yield Comparison of Coupling Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | CuI | 120 | 68 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | 110 | 82 |
| Microwave-Assisted | CuI | 150 | 91 |
Q & A
Q. What are the key synthetic intermediates and reaction conditions for preparing this sulfonamide compound?
The synthesis involves multi-step protocols, including:
- Sulfonamide bond formation : Reacting benzenesulfonyl chloride derivatives with amine-containing intermediates under basic conditions (e.g., NaOH in DMF) at 0–25°C to prevent side reactions .
- Pyridazine functionalization : Coupling 6-methylpyridin-2-amine with pyridazin-3-yl intermediates via Buchwald-Hartwig amination or nucleophilic substitution, requiring Pd catalysts or excess amines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/water) to isolate intermediates .
Critical parameters : Solvent choice (DMF for solubility), temperature control (to avoid decomposition), and stoichiometric ratios (e.g., 1.1:1 amine:sulfonyl chloride) .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Purity assessment : High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) .
- Structural confirmation :
- NMR spectroscopy : - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How can reaction yields be optimized for the final sulfonamide coupling step?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the amine group .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by acting as a proton scavenger .
- Temperature modulation : Conduct reactions at 0°C to minimize side reactions (e.g., over-sulfonylation) while maintaining reactivity .
- Real-time monitoring : Employ TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress and terminate at 85–90% conversion .
Example protocol :
| Step | Reagent/Condition | Purpose | Yield Improvement |
|---|---|---|---|
| 1 | DMF, 0°C | Solubility, stability | +15% |
| 2 | DMAP (0.1 eq) | Catalytic activation | +20% |
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NH signal splitting in NMR)?
- Hypothesis testing :
- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering proton environments. Use --HMBC to confirm NH coupling .
- Impurity interference : Re-crystallize the compound and re-run NMR in deuterated methanol to check for solvent-induced shifts .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase isoforms) .
- DFT calculations : Gaussian 09 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation .
- MD simulations : GROMACS for simulating solvation dynamics and stability of sulfonamide-protein complexes .
Q. How to design stability studies under physiological conditions?
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative resistance : Expose to HO (3%) and analyze by LC-MS for sulfone/sulfoxide byproducts .
- Light sensitivity : Conduct accelerated photostability tests under ICH Q1B guidelines using UV lamps (320–400 nm) .
Data Contradiction Analysis
Q. Conflicting bioactivity results: How to troubleshoot discrepancies between in vitro and cellular assays?
- Permeability issues : Measure logP (octanol/water) to assess membrane penetration. Modify substituents (e.g., replace methoxy with hydrophilic groups) .
- Protein binding : Use equilibrium dialysis to quantify serum protein binding, which may reduce free compound concentration .
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation pathways .
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